

# A Crystallographic Guide to Elbaite Tourmaline

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## Compound of Interest

Compound Name: *Elbaite*

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This technical guide provides an in-depth overview of the crystallographic data of **elbaite**, a sodium, lithium, aluminum boro-silicate mineral belonging to the tourmaline group. The information presented herein is essential for understanding the precise atomic arrangement of this complex silicate, which is crucial for applications in materials science and as a reference in mineralogical and crystallographic research.

## Core Crystallographic Data

**Elbaite** crystallizes in the trigonal crystal system with the space group  $R\bar{3}m$ .<sup>[1][2]</sup> The crystal structure is characterized by a complex arrangement of silicate rings, boron triangles, and metal-oxygen polyhedra. The following tables summarize the key crystallographic parameters for a neotype **elbaite** specimen from the Rosina pegmatite, San Piero in Campo, Elba island, Italy, as determined by single-crystal X-ray diffraction.<sup>[3]</sup>

Table 1: Crystal Data and Structure Refinement for Neotype **Elbaite**<sup>[3]</sup>

Parameter	Value
Crystal system	Trigonal
Space group	R3m
Unit cell dimensions	$a = 15.8117(2) \text{ \AA}$ $c = 7.0937(1) \text{ \AA}$
Unit cell volume	$1535.89(4) \text{ \AA}^3$
Z (Formula units per cell)	3
Calculated density	$3.04 \text{ g/cm}^3$
Radiation type	MoK $\alpha$
Wavelength	$0.71073 \text{ \AA}$
Absorption correction	Multi-scan
Refinement method	Full-matrix least-squares on $F^2$
R-factor	2.12%

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ueq) for Neotype **Elbaite**<sup>[3]</sup><sup>[4]</sup>

Atom	Wyckoff	x	y	z	Ueq [Å²]	Occupancy
Na	3a	0	0	0.2107(2)	0.0189(4)	0.71
Al1	9b	0.12005(4)	-0.06003(2) )	0.6120(1)	0.0071(1)	0.59 Al + 0.38 Li + 0.02 Mn + 0.01 Fe
Al2	18c	0.19112(2)	0.23168(2)	0.41998(6)	0.0061(1)	1.0 Al
Si	18c	0.19131(2)	0.10118(2)	0.81938(6)	0.0058(1)	0.99 Si + 0.01 B
B	9b	0.1158(1)	-0.0579(1)	0.4491(3)	0.0068(3)	1.0 B
O1	9b	0.26478(6)	-0.13239(3) )	0.4201(2)	0.0118(2)	1.0 O
O2	9b	0.00000(0)	0.00000(0)	0.7303(2)	0.0112(3)	1.0 O
O3	9b	0.11818(7)	-0.05909(4) )	0.7709(2)	0.0117(2)	1.0 O
O4	18c	0.18894(5)	0.04604(5)	0.6828(1)	0.0091(2)	1.0 O
O5	18c	0.19231(5)	0.14771(5)	0.9631(1)	0.0093(2)	1.0 O
O6	18c	0.30113(4)	0.26451(4)	0.5691(1)	0.0094(2)	1.0 O
H3	9b	0.288(2)	-0.144(1)	0.505(4)	0.025	1.0 H
H1	3a	0	0	0.648(6)	0.025	0.48 H

## Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **elbaite** is achieved through single-crystal X-ray diffraction (XRD). The following protocol outlines the key steps involved in this process, based on the methodology applied to the neotype **elbaite** specimen.[\[3\]](#)[\[5\]](#)

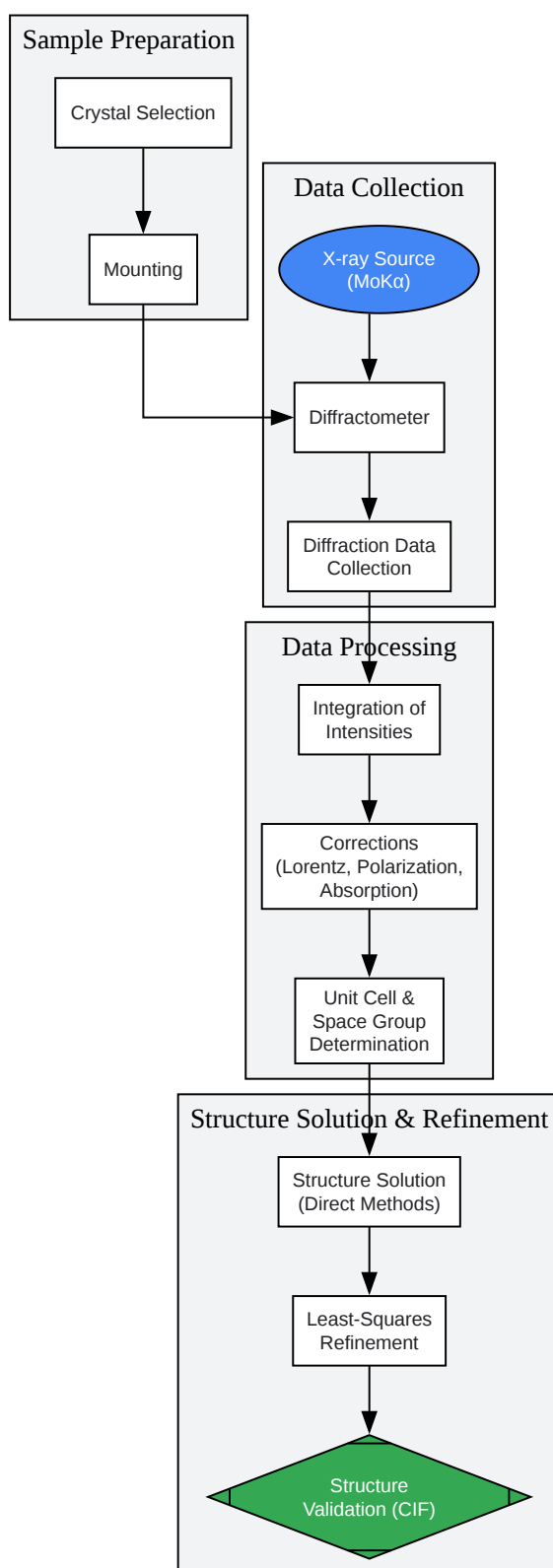
- Sample Selection and Preparation:
  - Select a high-quality, single crystal of **elbaite**, typically between 50 and 250 microns in its largest dimension.
  - The crystal should be optically clear and free of fractures or inclusions. This can be verified using a petrographic microscope under crossed polars.
  - Mount the selected crystal on a glass fiber or a cryoloop using a suitable adhesive or oil.
- Data Collection:
  - The mounted crystal is placed on a goniometer head in an X-ray diffractometer. A modern instrument, such as a Bruker KAPPA APEX-II equipped with a CCD area detector, is commonly used.[3]
  - Monochromatic X-ray radiation, typically MoK $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ), is generated by a fine-focus sealed X-ray tube and directed at the crystal.[3]
  - A series of diffraction images are collected over a wide range of crystal orientations. This is achieved by rotating the crystal using  $\omega$  and  $\phi$  scans. For the neotype **elbaite**, a total of 1296 exposures were collected with a step of  $0.5^\circ$  and an exposure time of 20 seconds per frame to cover a full reciprocal sphere.[3]
- Data Processing:
  - The collected diffraction images are processed to integrate the intensities of the Bragg reflections.
  - Corrections are applied for Lorentz and polarization effects, as well as for X-ray absorption by the crystal (e.g., using a multi-scan method).[3]
  - The software used for this stage, such as Bruker's APEX2 and SAINT, allows for the determination of the unit cell parameters and the space group.[3]
- Structure Solution and Refinement:

- The crystal structure is solved using direct methods or Patterson techniques to obtain an initial model of the atomic arrangement.
- The structural model is then refined using a full-matrix least-squares method, typically against  $F^2$ . Software such as SHELXL is widely used for this purpose.[\[3\]](#)[\[6\]](#)
- During refinement, various parameters are adjusted to improve the agreement between the calculated and observed structure factors. These parameters include atomic coordinates, site occupancy factors, and atomic displacement parameters (isotropic or anisotropic).
- The final refined structure is evaluated based on the R-factor, which should be as low as possible for a good quality refinement (e.g., 2.12% for the neotype **elbaite**).[\[3\]](#)

## Visualizations

### Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to the final validation of the crystal structure.

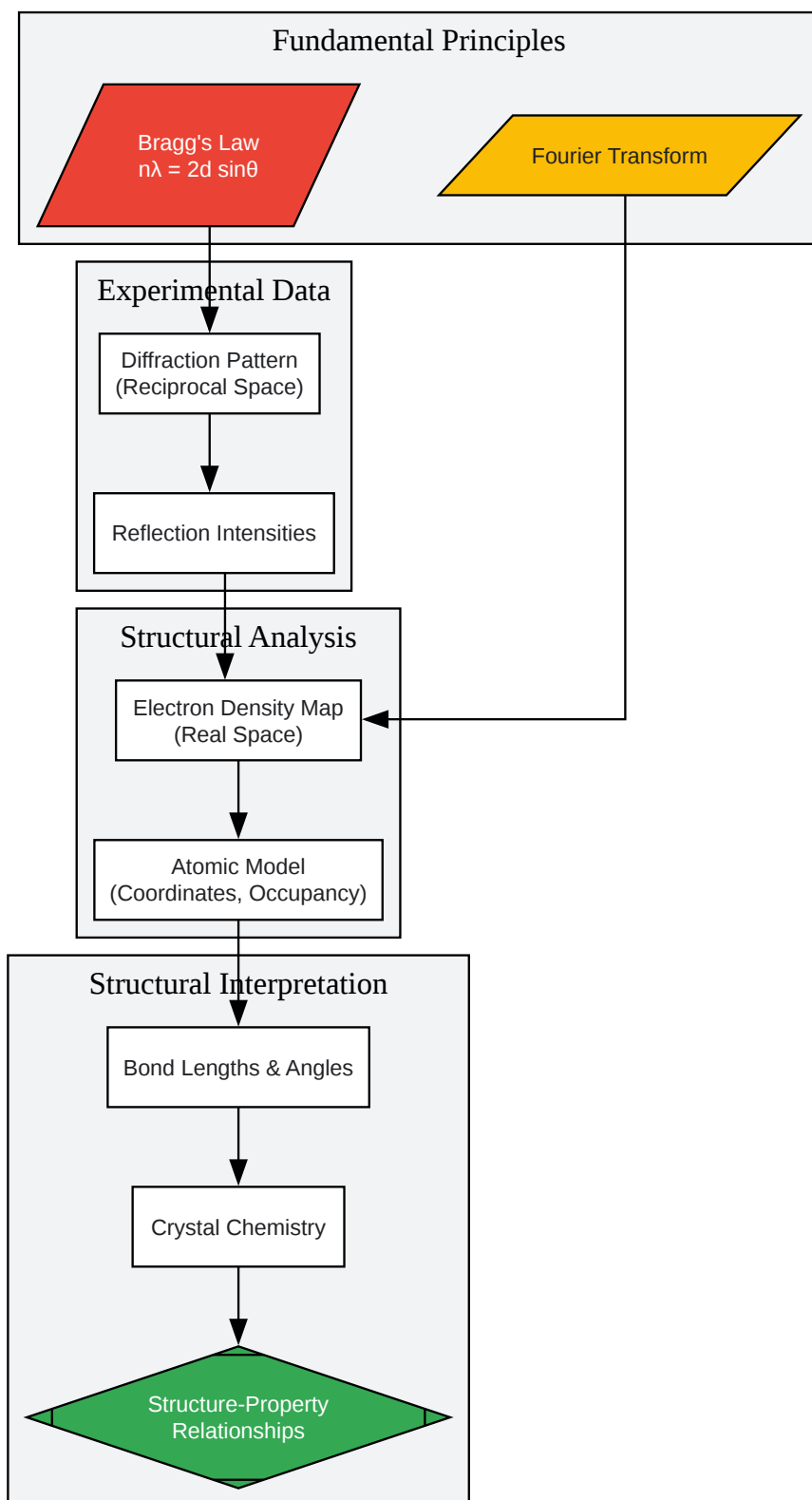


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A flowchart of the single-crystal XRD experimental workflow.

## Signaling Pathway of Crystallographic Data Interpretation

This diagram outlines the conceptual pathway from the fundamental principles of X-ray diffraction to the final interpretation of the crystal structure.



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Conceptual pathway of crystallographic data interpretation.



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